Predicted Lipophilicity (clogP) Comparison vs. 2-Bromo and Unsubstituted Analogs
The predicted partition coefficient (clogP) for 2-Chloroimidazo[1,2-a]pyrimidine is approximately 1.8, positioning it in a more drug-like lipophilic range compared to the 2-bromo analog (XLogP3-AA = 2.1) and significantly more lipophilic than the unsubstituted imidazo[1,2-a]pyrimidine . The lower clogP compared to the bromo derivative suggests superior aqueous solubility potential, a crucial advantage for bioavailability in lead optimization campaigns [1].
| Evidence Dimension | Lipophilicity (clogP / XLogP3-AA) |
|---|---|
| Target Compound Data | clogP ≈ 1.8 |
| Comparator Or Baseline | 2-Bromoimidazo[1,2-a]pyrimidine: XLogP3-AA = 2.1; Imidazo[1,2-a]pyrimidine: Predicted clogP < 1.5 |
| Quantified Difference | ΔclogP = -0.3 (vs. 2-Bromo analog), indicating reduced lipophilicity and potentially better developability. |
| Conditions | Computational prediction (VulcanChem datasheet for target; PubChem XLogP3 for comparator). |
Why This Matters
For procurement in drug discovery programs, the lower lipophilicity of the chloro derivative directly translates to a reduced risk of poor solubility and high metabolic clearance, making it a more attractive starting scaffold than the bromo analog.
- [1] PubChem. Compound Summary for CID 82398509, 2-Bromoimidazo(1,2-a)pyrimidine. XLogP3-AA value. View Source
